molecular formula C6H12O5 B096509 (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 17289-61-1

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B096509
CAS No.: 17289-61-1
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-KVTDHHQDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol typically involves the use of carbohydrate precursors. One common method involves the protection of hydroxyl groups followed by selective deprotection and functionalization. For example, starting from a protected glucose derivative, the methoxy group can be introduced via methylation, and subsequent deprotection steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

    (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has similar structural features but lacks the methoxy group.

    (2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: The presence of the methoxy group in (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its applications and interactions.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468854
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-61-1
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?

A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].

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